molecular formula C11H9F2I B2761083 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287340-58-1

1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2761083
CAS No.: 2287340-58-1
M. Wt: 306.094
InChI Key: BIBHQHDNXRNJQI-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its reactive iodine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2I/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBHQHDNXRNJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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